LDL-IN-1 vs. LDL-IN-4: Superior ACAT Inhibition Maintains Dual Activity
LDL-IN-1 differentiates from the structurally related analog LDL-IN-4 by maintaining potent dual activity against both ACAT-1/2 and LDL oxidation, whereas LDL-IN-4 exhibits 17.3-fold greater potency against LDL oxidation but loses meaningful ACAT inhibitory activity. LDL-IN-1 inhibits ACAT-1 and ACAT-2 with IC50 values of 60 μM each . LDL-IN-4, in contrast, is characterized primarily as an LDL oxidation inhibitor (IC50 = 3 μM) with only residual ACAT inhibitory activity . This functional divergence makes LDL-IN-1 the superior choice for experimental models requiring simultaneous interrogation of both cholesterol esterification and oxidative pathways, while LDL-IN-4 is suitable only for oxidative stress-focused assays.
| Evidence Dimension | ACAT-1/2 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 60 μM for both ACAT-1 and ACAT-2 |
| Comparator Or Baseline | LDL-IN-4: IC50 not reported for ACAT-1/2; characterized as weak inhibitor |
| Quantified Difference | LDL-IN-1 retains full ACAT inhibitory activity; LDL-IN-4 exhibits negligible ACAT inhibition |
| Conditions | Cell-free enzymatic assays for ACAT-1 and ACAT-2; copper-mediated LDL oxidation assay |
Why This Matters
For studies examining the intersection of oxidative stress and intracellular cholesterol trafficking, LDL-IN-1 provides a dual-activity profile unavailable in the more oxidation-selective LDL-IN-4.
